molecular formula C3H3IN2O B3058108 4-Iodo-1H-pyrazol-1-ol CAS No. 87844-46-0

4-Iodo-1H-pyrazol-1-ol

Cat. No.: B3058108
CAS No.: 87844-46-0
M. Wt: 209.97 g/mol
InChI Key: SEJBISGBNFHBFD-UHFFFAOYSA-N
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Description

4-Iodo-1H-pyrazol-1-ol is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and an iodine atom attached to the fourth carbon. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1H-pyrazol-1-ol typically involves the iodination of pyrazole derivatives. One common method includes the reaction of pyrazole with iodine and ammonium hydroxide, leading to the formation of 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . Another approach involves the use of molecular iodine and hydrazines in the presence of aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1H-pyrazol-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Cyclization Reactions: It can form more complex heterocyclic structures through cyclization reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various iodinated pyrazole derivatives and more complex heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Iodo-1H-pyrazol-1-ol involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-1H-pyrazol-1-ol
  • 5-Iodo-1H-pyrazol-1-ol
  • 4-Bromo-1H-pyrazol-1-ol

Uniqueness

4-Iodo-1H-pyrazol-1-ol is unique due to the specific position of the iodine atom, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

1-hydroxy-4-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3IN2O/c4-3-1-5-6(7)2-3/h1-2,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJBISGBNFHBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60539129
Record name 4-Iodo-1H-pyrazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87844-46-0
Record name 4-Iodo-1H-pyrazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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